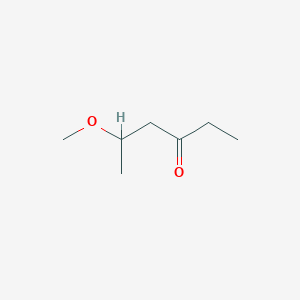
3-Hexanone, 5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexanone, 5-methoxy- is an organic compound belonging to the ketone family It is characterized by a six-carbon chain with a ketone functional group at the third carbon and a methoxy group at the fifth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hexanone, 5-methoxy- can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with an appropriate precursor to form the desired ketone. For instance, the reaction of 1-halo-4-methoxyl butane with magnesium metal forms a Grignard reagent, which then reacts with an acid chloride to produce 3-Hexanone, 5-methoxy- under controlled conditions .
Industrial Production Methods
Industrial production of 3-Hexanone, 5-methoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexanone, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hexanone, 5-methoxy- has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Hexanone, 5-methoxy- exerts its effects involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that influence various biochemical pathways. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexanone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methyl-3-hexanone: Similar structure but with a methyl group instead of a methoxy group, leading to variations in physical and chemical behavior.
Eigenschaften
CAS-Nummer |
57134-35-7 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
5-methoxyhexan-3-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(8)5-6(2)9-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
QGCPPYLQSZAGQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)
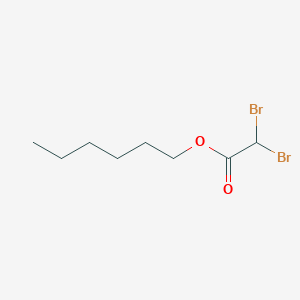
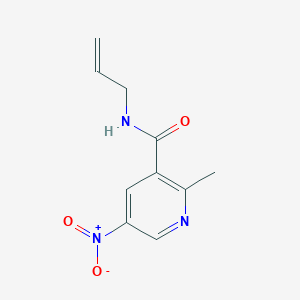
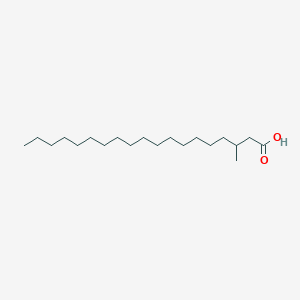

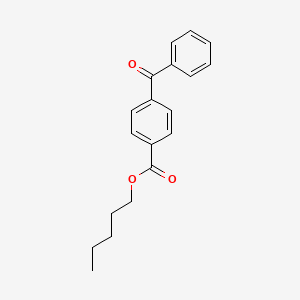
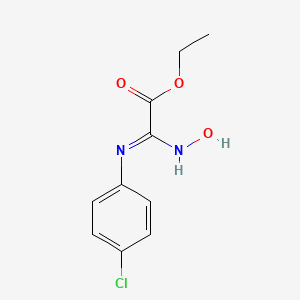
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

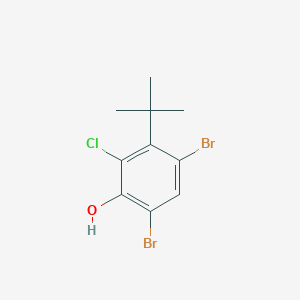


![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)
